2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid
Description
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid (CAS 1824583-55-2) is a halogenated benzoic acid derivative with a bromo (-Br) substituent at position 2, a fluoro (-F) group at position 6, and a methylsulfanyl (-SCH₃) moiety at position 3 on the aromatic ring. This compound is classified as a fine chemical, primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate . The methylsulfanyl group introduces sulfur-based reactivity, while the halogen atoms enhance electrophilicity, making it a versatile building block for functionalized aromatic systems.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYNAVIINRCIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid typically involves the bromination and fluorination of a suitable benzoic acid precursor, followed by the introduction of the methylsulfanyl group. One common method involves the use of 2,6-difluorobenzoic acid as the starting material. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The methylsulfanyl group is introduced using a thiolating agent like methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methylsulfanyl group can participate in redox reactions, affecting the overall chemical behavior of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and similarities between 2-bromo-6-fluoro-3-(methylsulfanyl)benzoic acid and related compounds:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 1824583-55-2 | -Br (2), -F (6), -SCH₃ (3) | 313.78 g/mol | Polarizable sulfur group, moderate acidity |
| 2-Bromo-6-fluorobenzoic acid | 2252-37-1 | -Br (2), -F (6), -COOH (1) | 219.00 g/mol | Higher acidity due to lack of electron-donating groups |
| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | 29415-97-2 | -Br (2), -F (6), -CF₃ (3) | 311.09 g/mol | Strong electron-withdrawing -CF₃ group, increased acidity |
| 2-Bromo-6-fluoro-3-methylbenzoic acid | 743466-98-0 | -Br (2), -F (6), -CH₃ (3) | 247.05 g/mol | Electron-donating -CH₃ group, lower solubility |
- Electron Effects : The methylsulfanyl group (-SCH₃) is moderately electron-donating due to sulfur’s lone pairs, contrasting with the electron-withdrawing -CF₃ group in 29415-97-2, which significantly enhances acidity .
- Acidity : The -COOH group’s acidity is influenced by adjacent substituents. For example, -CF₃ in 29415-97-2 lowers the pKa compared to -SCH₃ in the target compound .
Commercial Availability and Pricing
| Compound | Vendor | Purity | Price (JPY) | Availability |
|---|---|---|---|---|
| 2-Bromo-6-fluorobenzoic acid | Kanto Reagents | >95.0% | 18,000/5g | Readily available |
| Target Compound | Hairui Chemical | N/A | Inquiry-based | Specialty product |
| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | CymitQuimica | 98% | Inquiry-based | Limited stock |
Research and Development Insights
- Biological Studies : While general benzoic acids (e.g., 2252-37-1) inhibit coenzyme Q synthesis in yeast , the target compound’s -SCH₃ group may modulate this activity due to sulfur’s nucleophilic character.
- Computational Modeling : Programs like SHELXL are used to analyze crystal structures of halogenated benzoic acids, aiding in understanding substituent effects on molecular packing .
Biological Activity
2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₉H₈BrFOS, with a molecular weight of approximately 265.1 g/mol. Its structure features a bromine atom, a fluorine atom, and a methylsulfanyl group attached to a benzoic acid framework. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.
- Cytotoxic Effects : It may induce apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various strains, including antibiotic-resistant bacteria. |
| Cytotoxicity | Induces apoptosis in cancer cell lines such as A549 (lung), HepG2 (liver), and HCT-116 (colon). |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |
Antimicrobial Studies
Studies have evaluated the antibacterial properties of this compound against strains like Streptococcus pneumoniae. Modifications in its structure have shown enhanced antibacterial efficacy, suggesting potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity Assays
In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it induced apoptosis by activating caspases, particularly caspase 3 and caspase 8, indicating its role in triggering apoptotic pathways .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against A549, HepG2, and HCT-116 cell lines. The results indicated that the compound effectively induced apoptosis through caspase activation, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on its effectiveness against antibiotic-resistant strains of bacteria. Structural modifications were found to enhance its antibacterial properties significantly, showcasing its potential for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Investigations into the SAR of this compound revealed that variations in substituents on the benzene ring can significantly affect its biological activity. For instance:
- Bromine and Fluorine Substitutions : These halogens enhance the compound's lipophilicity and reactivity.
- Methylsulfanyl Group : This group is critical for maintaining biological activity and influencing the compound's interaction with target enzymes or receptors.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves sequential halogenation, sulfanylation, and carboxylation steps. For example, bromo-fluoro intermediates (e.g., 2-bromo-6-fluorobenzoic acid precursors) are functionalized via nucleophilic substitution using methylsulfanyl groups under basic conditions. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance regioselectivity . Microwave-assisted synthesis has been reported for analogous compounds to reduce reaction times and improve yields .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Key characterization techniques include:
- NMR : and NMR to confirm substituent positions (e.g., distinguishing between 2-, 3-, and 6-positions via coupling patterns).
- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving steric effects of bulky substituents like methylsulfanyl .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylsulfanyl group in substitution reactions?
The methylsulfanyl (-SMe) group acts as a moderate electron donor via resonance, activating the benzene ring toward electrophilic substitution at specific positions. However, steric hindrance from the -SMe group can limit accessibility to certain reaction sites. Studies on similar trifluoromethyl-substituted benzoic acids suggest that reaction pathways (e.g., oxidation to sulfoxide or nucleophilic displacement) depend on the choice of catalysts (e.g., Pd for cross-coupling) and solvent systems .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in assay conditions (pH, temperature) or impurities in synthesized batches. To address this:
- Purity validation : Use HPLC with UV/Vis detection (≥95% purity threshold) .
- Dose-response studies : Establish EC/IC values across multiple replicates to confirm reproducibility .
- Structural analogs : Compare activity with derivatives (e.g., replacing -SMe with -OCH) to isolate substituent effects .
Q. What strategies are effective for synthesizing derivatives like 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid from this compound?
The -SMe group can be oxidized to sulfone (-SOCF) using triflic anhydride under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids replace bromine with aryl/heteroaryl groups. Reaction monitoring via TLC or in-situ IR spectroscopy ensures intermediate stability .
Q. How does the compound interact with biological targets, and what computational tools predict binding modes?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cyclooxygenase-2 (COX-2). The bromine atom often occupies hydrophobic pockets, while the carboxylic acid group forms hydrogen bonds with active-site residues. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities .
Methodological Considerations
Q. What experimental design principles apply to optimizing yield in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .
- In-line analytics : Employ ReactIR to monitor reaction progress in real time .
- Workup protocols : Liquid-liquid extraction or column chromatography to isolate intermediates with minimal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
